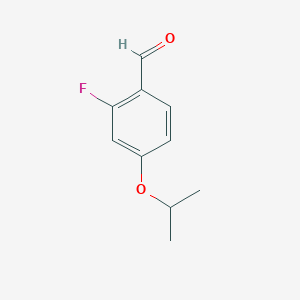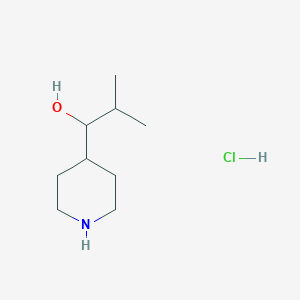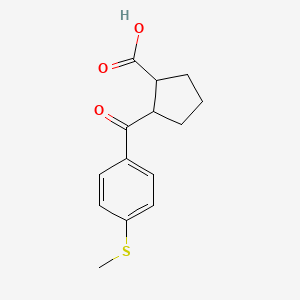
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as 4-MBCA, is a carboxylic acid derived from 4-methylsulfanylbenzene. It is a colorless, crystalline solid with a molecular formula of C10H12O3S and a molecular weight of 212.26 g/mol. 4-MBCA is widely used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Organic Chemistry
- Application : Enantioselective remote methylene C−H (hetero)arylation of cycloalkane carboxylic acids .
- Method : This involves the use of chiral bifunctional oxazoline-pyridone ligands that enable enantioselective palladium-catalyzed remote g-C−H (hetero)arylations of free cycloalkane carboxylic acids .
- Results : The reaction establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess, providing access to a wide range of cyclic chiral synthons and bioactive molecules .
Pharmaceutical Industry
- Application : Cyclopentanecarboxylic acid is used as an intermediate in the synthesis of a variety of drugs .
- Results : It is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
Fragrance Industry
- Application : Cyclopentanecarboxylic acid serves as a building block for creating a variety of unique, complex scents .
- Results : The results would vary depending on the specific fragrance being created .
Dye Synthesis
- Application : Cyclopentanecarboxylic acid can be used in the synthesis of dyes .
- Results : The results would vary depending on the specific dye being synthesized .
Organic Chemistry Research
- Application : It is used as a starting material in a range of synthetic transformations .
- Results : The results would vary depending on the specific synthetic transformation being carried out .
Carboxylation of Organometallic Intermediates
- Application : The carboxyl group can replace the halogen in an organic halogen compound through carboxylation of organometallic intermediates .
- Method : This method begins with an organic halogen compound and the carboxyl group eventually replaces the halogen. The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .
- Results : The results would vary depending on the specific organometallic intermediate being carboxylated .
Carboxylation of Organometallic Intermediates
- Application : The carboxyl group can replace the halogen in an organic halogen compound through carboxylation of organometallic intermediates .
- Method : This method begins with an organic halogen compound and the carboxyl group eventually replaces the halogen. The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .
- Results : The results would vary depending on the specific organometallic intermediate being carboxylated .
Synthesis of Carboxylic Acids
- Application : Many of the chemical reactions used for the preparation of carboxylic acids are oxidations .
- Method : Such reactions have been discussed in previous sections of this text, and the following diagram summarizes most of these .
- Results : The results would vary depending on the specific oxidation reaction being carried out .
Environmental Impact
properties
IUPAC Name |
2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNUKRLXZYVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



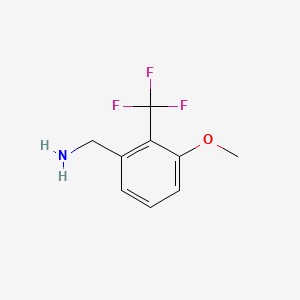
![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)
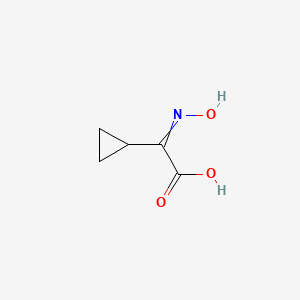
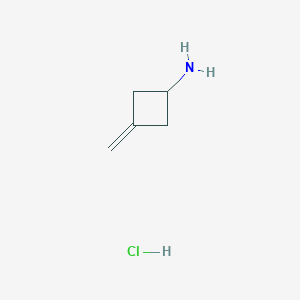
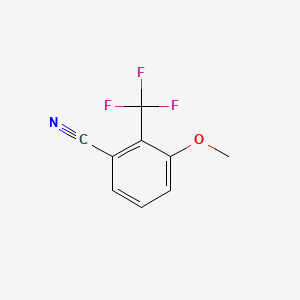
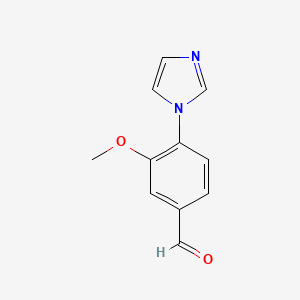
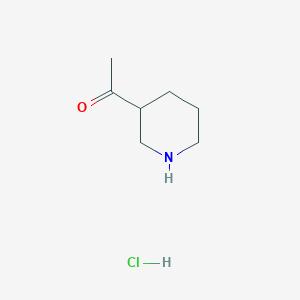
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
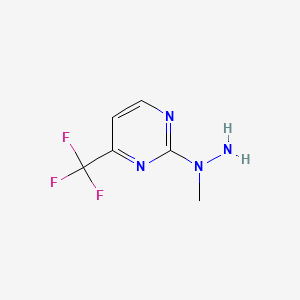
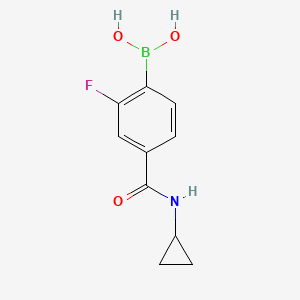
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
